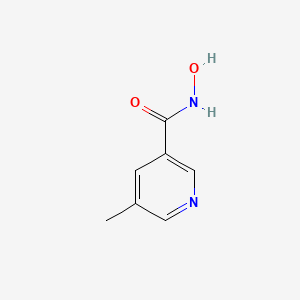

N-hydroxy-5-methylpyridine-3-carboxamide

Description

Overview of Pyridine (B92270) Carboxamide Derivatives in Contemporary Medicinal Chemistry

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, vitamins, and FDA-approved drugs. nih.govrsc.orgresearchgate.netnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a key component in over 7,000 drug molecules. rsc.org When functionalized with a carboxamide group, the resulting pyridine carboxamide structure gives rise to a vast array of therapeutic agents. ontosight.ai

These derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govontosight.ai The versatility of this scaffold allows for fine-tuning of a molecule's pharmacological profile through various substitutions on the pyridine ring. researchgate.net Research has demonstrated that pyridine carboxamide derivatives can act as urease inhibitors, function as anti-tubercular agents, and exhibit potent activity against various cancer cell lines. nih.govmdpi.comasm.org

Table 1: Examples of Bioactive Pyridine Carboxamide Derivatives

| Compound Name | Core Structure | Therapeutic Area/Biological Activity |

| Nicotinamide (B372718) | Pyridine-3-carboxamide (B1143946) | Vitamin B3; component of NAD coenzyme, anti-inflammatory. nih.govdrugbank.com |

| Isoniazid | Pyridine-4-carbohydrazide | First-line antituberculosis drug. asm.org |

| MMV687254 | Pyridine carboxamide | Investigational antitubercular agent (prodrug). asm.org |

| Imatinib | Phenylaminopyrimidine derivative with a pyridine moiety | Anticancer (tyrosine kinase inhibitor). rsc.org |

| Atazanavir | Azapeptide with a pyridine component | Antiviral (HIV protease inhibitor). rsc.org |

Significance of N-Hydroxylation in Pyridine Chemistry and Bioactivity Modulation

N-hydroxylation, the introduction of a hydroxyl (-OH) group onto a nitrogen atom, is a critical transformation in both drug metabolism and drug design. nih.govnumberanalytics.com This modification can profoundly alter a molecule's physicochemical and biological properties. hyphadiscovery.com In biological systems, N-hydroxylation is often carried out by cytochrome P450 (CYP) enzymes and is a key step in the metabolism of many nitrogen-containing drugs and xenobiotics. nih.govyoutube.com

From a medicinal chemistry perspective, the addition of an N-hydroxy group has several important consequences:

Increased Polarity and Solubility : The hydroxyl group is highly polar and capable of hydrogen bonding, which typically increases a compound's water solubility. numberanalytics.comacs.org This can facilitate excretion from the body. numberanalytics.com

Modulation of Bioactivity : The N-OH group can introduce new hydrogen bonding interactions with biological targets like enzymes or receptors, potentially enhancing potency and selectivity. hyphadiscovery.com

Metabolic Stability : Introducing a hydroxyl group at a site that is otherwise prone to metabolic attack can sometimes block undesirable metabolic pathways.

Prodrug Strategies : The N-hydroxy functionality can be part of a prodrug design. In the context of pyridines, the related pyridine N-oxides are often used as synthetic intermediates because they activate the ring to certain chemical reactions. researchgate.netresearchgate.net Similarly, N-oxide functionalities in drugs can be critical for their mechanism of action, with some acting as hypoxia-activated prodrugs or mimics of nitric oxide (NO). acs.org

The N-hydroxylation of an amide to form a hydroxamic acid, as seen in N-hydroxy-5-methylpyridine-3-carboxamide, creates a functional group known to be an effective metal chelator. This property is exploited in the design of various enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors used in cancer therapy.

Table 2: Influence of N-Hydroxylation on Molecular Properties

| Property | Parent Amine/Amide | N-Hydroxylated Derivative | Rationale |

| Water Solubility | Lower | Higher | The -OH group increases polarity and hydrogen bonding capacity. numberanalytics.comacs.org |

| Receptor Binding | Dependent on structure | Potentially altered or enhanced | The -OH group can act as a hydrogen bond donor or acceptor. hyphadiscovery.com |

| Metabolism | Substrate for various enzymes | Can be a metabolic product or influence metabolic pathways. nih.gov | |

| Reactivity (Pyridines) | Relatively low | Higher (as N-oxide) | The N-O bond alters the electron distribution of the pyridine ring. researchgate.netresearchgate.net |

| Metal Chelation | Generally weak | Stronger (as hydroxamic acid) | The N-hydroxyamide motif is a known bidentate metal-binding group. |

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-hydroxy-5-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-6(4-8-3-5)7(10)9-11/h2-4,11H,1H3,(H,9,10) |

InChI Key |

UMMYEGJMKBXPQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 5 Methylpyridine 3 Carboxamide

Direct Synthesis Approaches to Pyridine (B92270) N-Oxides

The introduction of an N-oxide moiety to a pyridine ring is a fundamental transformation that significantly alters the electronic properties and reactivity of the heterocycle. This process is central to the synthesis of N-hydroxy-5-methylpyridine-3-carboxamide.

General Principles of Pyridine N-Oxidation

The conversion of a pyridine derivative to its corresponding N-oxide involves the oxidation of the ring's nitrogen atom. This reaction is typically achieved by treating the pyridine with an electrophilic oxygen source. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the oxidant to form the N-O bond. arkat-usa.org This transformation converts the neutral pyridine into a stable, dipolar species. chemtube3d.comwikipedia.org

A variety of oxidizing agents have been developed for this purpose, ranging from classical reagents to modern catalytic systems. The choice of reagent often depends on the nature of the substituents on the pyridine ring and the desired reaction conditions. Common methods include the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, the latter often generated in situ from hydrogen peroxide and acetic acid. arkat-usa.orgrsc.org Catalytic systems employing hydrogen peroxide in the presence of catalysts like methyltrioxorhenium (MTO) have also proven effective, particularly for pyridines with various electronic properties. arkat-usa.org

Table 1: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, elevated temperature (e.g., 56°C) | rsc.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM), 20-25°C | google.com |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Catalytic MTO (0.2-0.5 mol%) | arkat-usa.org |

| Caro's Acid (H₂SO₅) | Aqueous solution | arkat-usa.org |

| Bis(trimethylsilyl)peroxide (BTSP) | With rhenium catalyst | arkat-usa.org |

Specific Synthetic Routes to this compound

While direct, single-step syntheses of this compound are not prominently documented, its preparation can be logically devised through multi-step sequences starting from common precursors. Two plausible synthetic strategies involve either forming the N-oxide or the hydroxamic acid first.

Route A: N-Oxidation Followed by Hydroxamic Acid Formation

This pathway prioritizes the formation of the pyridine N-oxide ring system before constructing the hydroxamic acid side chain.

Oxidation of Precursor: The synthesis can commence with 3,5-dimethylpyridine (B147111) (3,5-lutidine). Selective oxidation of one methyl group can yield 5-methylnicotinic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide in concentrated sulfuric acid. chemicalbook.comgoogle.comgoogle.com

N-Oxidation: The resulting 5-methylnicotinic acid is then subjected to N-oxidation using one of the general methods described previously, such as treatment with hydrogen peroxide in acetic acid, to form 5-methylnicotinic acid N-oxide. arkat-usa.org

Hydroxamic Acid Formation: The final step involves converting the carboxylic acid group into a hydroxamic acid. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride or an ester. The activated intermediate is then reacted with hydroxylamine (B1172632) (NH₂OH) to yield the target compound, this compound. nih.govnih.gov

Route B: Hydroxamic Acid Formation Followed by N-Oxidation

An alternative approach involves creating the hydroxamic acid moiety before oxidizing the pyridine nitrogen.

Ester Formation: Starting from 5-methylnicotinic acid (obtained as in Route A), the carboxylic acid is first converted to its corresponding ester, for example, methyl 5-methylnicotinate, through standard esterification procedures.

Hydroxamic Acid Synthesis: The ester is then treated with a basic solution of hydroxylamine. nih.govbeilstein-journals.org This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydroxylamino group, forming this compound.

Final N-Oxidation: The final step is the N-oxidation of the pyridine ring using a suitable peroxy acid like m-CPBA to afford this compound.

Chemical Reactivity and Derivatization Strategies

The chemical behavior of this compound is dictated by the interplay between the electron-rich N-oxide system and the reactive hydroxamic acid group.

Oxidation and Reduction Pathways of the Hydroxamic Acid Moiety

The hydroxamic acid functional group is susceptible to both reduction and oxidation. Reduction of the hydroxamic acid moiety typically leads to the formation of the corresponding amide. For instance, the reduction of a related cyclic hydroxamic acid, 2-hydroxypyridine (B17775) 1-oxide, with tin and hydrochloric acid results in the formation of 2-pyridone, demonstrating the cleavage of the N-OH bond. rsc.org Applying this principle, the reduction of this compound would be expected to yield 5-methylnicotinamide (B1205210) N-oxide. The N-O bond of hydroxamic acids is a key site for various chemical transformations. researchgate.net

Hydroxamic acids exist in tautomeric equilibrium between a keto form (R-CO-NHOH) and an iminol form (R-C(OH)=NOH), with the keto form generally being more stable. acs.org This equilibrium influences their reactivity, including their behavior under oxidative conditions, which can lead to more complex degradation pathways.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine N-oxide functionality dramatically alters the reactivity of the aromatic ring compared to the parent pyridine. researchgate.net The N-oxide group can donate electron density into the ring via resonance, increasing the electron density at the C2 (ortho) and C4 (para) positions. chemtube3d.comiust.ac.ir This effect makes the ring more susceptible to electrophilic aromatic substitution at these positions. youtube.com

Conversely, the positive formal charge on the nitrogen atom renders the C2 and C6 positions highly electron-deficient, making them prime targets for nucleophilic attack. iust.ac.irscripps.edu This reactivity is often harnessed by first treating the N-oxide with an electrophile (like acetic anhydride (B1165640) or phosphoryl chloride), which acylates the oxygen atom and turns it into a good leaving group, facilitating subsequent nucleophilic substitution. scripps.edu

In the case of this compound, the directing effects of the substituents must be considered:

N-Oxide: Activates C2, C4, and C6 for electrophilic attack and C2/C6 for nucleophilic attack.

Methyl Group (-CH₃ at C5): An electron-donating group that activates the ring for electrophilic attack, directing to its ortho (C4, C6) positions.

Hydroxamic Acid (-CONHOH at C3): An electron-withdrawing and deactivating group that directs incoming electrophiles to the meta positions (C5, and to a lesser extent, C2).

For electrophilic substitution , the activating effects of the N-oxide and the methyl group converge on the C4 and C6 positions, making them the most probable sites for reaction. For nucleophilic substitution , the C2 and C6 positions remain the most activated sites due to the powerful influence of the N-oxide group. acs.org

Biocatalytic and Chemoenzymatic Synthesis Approaches

Enzymatic methods offer green and highly selective alternatives to traditional chemical synthesis. Both key functionalities of this compound can potentially be formed using biocatalytic approaches.

The formation of the hydroxamic acid can be achieved using enzymes such as amidases or lipases. tandfonline.com A notable example is the biocatalytic conversion of nicotinamide (B372718) into nicotinic hydroxamic acid using the acyltransferase activity of an amidase from Bacillus smithii, which proceeds with high efficiency (94%) at a neutral pH. nih.govresearchgate.net This demonstrates the feasibility of forming the hydroxamic acid moiety on a pyridine-3-carboxamide (B1143946) scaffold enzymatically.

For the N-oxidation step, biological systems utilize cytochrome P450 enzymes. Specifically, the enzyme CYP2E1, found in human liver microsomes, is known to catalyze the oxidation of nicotinamide to nicotinamide N-oxide. nih.govnih.govresearchgate.net This precedent suggests that a biocatalytic N-oxidation of a precursor like this compound or 5-methylnicotinamide is a viable synthetic strategy. These enzymatic reactions could be integrated into chemoenzymatic pathways, where one transformation is performed by a biocatalyst and another via conventional chemistry, combining the advantages of both methodologies.

Advanced Spectroscopic and Analytical Characterization of N Hydroxy 5 Methylpyridine 3 Carboxamide

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

Specific FTIR and Raman spectral data for N-hydroxy-5-methylpyridine-3-carboxamide, including characteristic vibrational frequencies, are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR

Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported in publicly accessible research.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

While mass spectrometry is a standard technique for molecular weight and formula determination, specific mass and high-resolution mass spectrometry data, including fragmentation patterns for this compound, are not documented in available sources.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure Elucidation

No published X-ray diffraction studies for this compound were found, meaning information on its crystal lattice, unit cell dimensions, and solid-state conformation is not available.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC-MS)

Specific methodologies and results from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analyses for the purity assessment of this compound are not described in the surveyed scientific literature.

Computational Chemistry and Molecular Modeling of N Hydroxy 5 Methylpyridine 3 Carboxamide

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. arxiv.orgsubstack.com These methods provide a detailed picture of the electronic structure, which governs the molecule's geometry, reactivity, and spectroscopic characteristics. researchgate.net For N-hydroxy-5-methylpyridine-3-carboxamide, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Profiles)

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the global minimum on the potential energy surface) is determined. researchgate.net For this compound, this would be achieved using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The optimization process yields precise bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure is analyzed, with a key focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine (B92270) ring and the hydroxamic acid moiety, while the LUMO would likely be distributed over the carboxamide group and the pyridine ring.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Egap (HOMO-LUMO) | 5.3 eV | Energy gap, indicative of chemical reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Theoretical Vibrational Mode Analysis and Spectral Interpretation

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. nih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending). researchgate.netniscpr.res.in For this compound, this analysis would help in identifying characteristic vibrational modes of the pyridine ring, the carboxamide group, and the N-hydroxy function. Discrepancies between theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxamide and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, indicating these as potential sites for interaction with electrophiles. researchgate.net Regions of positive potential would be expected around the hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govmdpi.com For this compound, docking simulations could be performed against various protein targets to predict its binding affinity and mode of interaction. The process involves generating a multitude of possible binding poses and scoring them based on a scoring function that estimates the binding energy. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. mdpi.com This technique is crucial for understanding the conformational flexibility of a molecule and the stability of its interactions with a biological target. nih.gov An MD simulation of this compound in complex with a protein target (identified through docking, for example) would reveal how the ligand and protein adapt to each other's presence. mdpi.com It can provide insights into the stability of the binding pose predicted by docking and calculate the binding free energy, offering a more accurate estimation of the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net To develop a QSAR model for this compound and its analogs, a dataset of structurally similar compounds with known biological activities would be required. nih.gov Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound, and statistical methods like multiple linear regression or partial least squares would be used to build a predictive model. Such a model could then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds. researchgate.net

Predictive Models for Biological Activities

Predictive models for the biological activities of this compound would primarily involve Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies. These methods correlate the structural or physicochemical properties of a compound with its biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that aim to predict the biological activity of a compound based on its molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For this compound, a QSAR study would involve the following steps:

Data Set Collection: A series of compounds structurally related to this compound with known biological activities (e.g., enzyme inhibition, antimicrobial activity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated for each compound in the series.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

For instance, a QSAR study on a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives as anti-tubercular agents revealed the importance of specific descriptors in predicting their activity. scispace.com While the specific descriptors for this compound would be unique, the methodology would be analogous.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be used to predict its binding affinity and interaction with a specific biological target, such as an enzyme or a receptor. This would provide insights into its potential mechanism of action.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) would be generated and optimized. The 3D structure of the target protein (the receptor) would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand in the active site of the receptor.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, would be analyzed.

Molecular docking studies on pyridine-3-carboxamide (B1143946) analogs have been performed to predict their binding to macromolecules, helping to identify potent agents against bacterial wilt in tomatoes. nih.govsemanticscholar.orgresearchgate.net

Below is an interactive data table illustrating the types of molecular descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Class | Example Descriptors | Potential Significance |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | General size and hydrogen bonding capacity |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and accessibility for interactions |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

Predictive Models for Biodegradation Potential

Predicting the biodegradation potential of this compound is crucial for assessing its environmental fate. Computational models, particularly QSARs, are valuable tools for this purpose.

QSAR Models for Biodegradation

Similar to predicting biological activity, QSAR models can be developed to predict the biodegradability of chemical compounds. These models are built using a dataset of compounds with experimentally determined biodegradation data. A study on the biodegradation of N-heterocycles established QSAR models that identified molecular fragments that either activate or inactivate aerobic biodegradation. nih.govacs.orguni-konstanz.de

For this compound, a biodegradation QSAR model would analyze its structure for the presence of such activating or inactivating fragments. For example, the presence of sites susceptible to attack by enzymes like amidohydrolases or monooxygenases could enhance its biodegradation. nih.govacs.orguni-konstanz.de

The development of such a model would follow these steps:

Data Collection: A large dataset of diverse N-heterocyclic compounds with reliable biodegradation data would be assembled.

Fragment Analysis: The chemical structures would be analyzed to identify molecular fragments that are statistically associated with high or low biodegradability.

Model Building: A predictive model would be constructed based on the presence or absence of these key molecular fragments.

Validation: The model's predictive accuracy would be assessed through cross-validation and testing on an external set of compounds.

Research has shown that for pyridine derivatives, substituents such as carboxyl and hydroxyl groups can make the compound more susceptible to biotransformation. nih.gov The presence of both a hydroxyl and a carboxamide group in this compound suggests these moieties would be key considerations in a predictive biodegradation model.

The following interactive data table provides examples of molecular fragments and their potential influence on the biodegradation of N-heterocyclic compounds, which would be relevant for assessing this compound.

| Fragment Type | Example | Predicted Effect on Biodegradation | Rationale |

| Activating | Amide group (-CONH-) | Enhances | Target site for amidohydrolase enzymes. nih.govacs.orguni-konstanz.de |

| Activating | Hydroxyl group (-OH) on an aromatic ring | Enhances | Increases water solubility and can be a site for initial enzymatic attack. nih.govnih.gov |

| Inactivating | Highly substituted rings | Inhibits | Steric hindrance can prevent enzyme access. |

| Inactivating | Certain halogen substitutions | Inhibits | Can increase recalcitrance to microbial degradation. |

No Information Available for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to generate the requested article on its "Molecular Interactions and Biological Target Engagement" as there is no published research on this particular molecule.

The search included queries for its synthesis, biological activity, and any associated research. The results consistently yielded information on other related pyridine carboxamide derivatives, but none specifically matched the requested compound. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or that research on it has not been made publicly available.

Without any data on its mechanism of action, receptor binding, or effects on cellular pathways, the detailed article outline provided in the user request cannot be fulfilled. Any attempt to provide such information would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant scientific data.

Dear User,

Following a comprehensive search for scientific literature and data, it has been determined that there is currently insufficient publicly available information to generate the detailed article on the preclinical biological evaluation of "this compound" as per the specific outline provided.

The instructions for the article requested thorough, informative, and scientifically accurate content, including data tables and detailed research findings for each of the following sections:

Preclinical Biological Evaluation of N Hydroxy 5 Methylpyridine 3 Carboxamide

In Vivo Pharmacological Screening (Non-human models for efficacy)

Analgesic Properties

Despite extensive searches, no specific studies or datasets corresponding to the preclinical evaluation of "N-hydroxy-5-methylpyridine-3-carboxamide" in these areas could be located. The creation of an article with the required level of detail and scientific accuracy is therefore not possible at this time.

It is important to adhere to the strict guidelines of your request, which emphasized focusing solely on "this compound" and excluding information on other compounds. To provide an article based on related but different chemical entities would not meet the specified requirements.

Should scientific literature on the preclinical biological evaluation of "this compound" become available in the future, it would be possible to revisit this request.

Anti-inflammatory Effects

Following a comprehensive search of available scientific literature, no specific preclinical studies detailing the anti-inflammatory effects of the compound this compound were identified. Research on related pyridine (B92270) carboxamide derivatives has been conducted to explore various biological activities; however, data focusing explicitly on the anti-inflammatory properties of this compound, including detailed research findings and data tables, is not present in the reviewed sources.

While the broader class of pyridine-containing molecules has been investigated for a range of pharmacological effects, including anti-inflammatory action, the specific biological profile for this compound remains uncharacterized in this regard based on the available information. Therefore, interactive data tables and detailed research findings on its anti-inflammatory effects cannot be provided.

Future Research Directions and Academic Potential

Rational Design of Novel Derivatives for Enhanced Target Selectivity and Efficacy

The core structure of N-hydroxy-5-methylpyridine-3-carboxamide, featuring a pyridine (B92270) "capping group" and a metal-binding hydroxamic acid group, is characteristic of many metalloenzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors. nih.govunl.pt Future research will focus on the rational design of new derivatives to optimize its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to this effort. By systematically modifying the pyridine ring and the carboxamide linker, researchers can fine-tune the molecule's interaction with its biological targets. acs.orgnih.gov The pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to form various interactions and improve properties like water solubility. researchgate.netnih.govnih.gov

Key strategies for rational design include:

Substitution on the Pyridine Ring: Introducing different functional groups at various positions on the 5-methylpyridine ring can significantly impact target binding and selectivity. For instance, adding groups capable of forming hydrogen bonds, stacking interactions, or van der Waals forces could enhance affinity for the target enzyme's surface pockets. nih.gov Analysis of pyridine derivatives shows that the number and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), or halogen groups can substantially alter antiproliferative activity. mdpi.com

Modification of the Linker: While this compound has a direct link between the ring and the hydroxamic acid, introducing linker regions is a common strategy in HDAC inhibitor design. nih.gov Varying the length, rigidity, and chemical nature of a linker can optimize the positioning of the hydroxamic acid within the enzyme's active site.

Isomeric and Scaffold Variations: Exploring different isomers, such as moving the carboxamide group to other positions on the pyridine ring, could lead to novel binding modes and selectivity profiles. researchgate.net Furthermore, replacing the pyridine ring with other heterocycles like pyrimidine (B1678525) or quinolone could yield inhibitors with entirely new target specificities. mdpi.comnih.govnih.gov

The following table outlines potential modifications to the this compound scaffold and their expected impact based on SAR principles.

| Modification Site | Type of Modification | Rationale for Enhanced Efficacy/Selectivity |

| Pyridine Ring (C2, C4, C6) | Introduction of small alkyl or halogen groups | Modulate electronics and steric profile to improve fit in the target's binding pocket. |

| Pyridine Ring (C2, C4, C6) | Addition of hydrogen bond donors/acceptors (e.g., -NH2, -OH) | Form specific hydrogen bonds with amino acid residues at the target site, increasing affinity and selectivity. |

| Methyl Group (C5) | Replacement with larger alkyl or aryl groups | Explore the size and nature of the binding pocket; potentially increase van der Waals interactions or induce new binding orientations. nih.gov |

| Carboxamide Linker | Introduction of a flexible or rigid linker between the ring and hydroxamic acid | Optimize the distance and orientation of the metal-binding group relative to the capping group for improved interaction with the target enzyme. nih.govnih.gov |

By pursuing these rational design strategies, novel derivatives with superior potency against specific enzyme isoforms and improved drug-like properties can be developed, paving the way for more effective and less toxic therapeutic agents.

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The hydroxamic acid functional group (-CONHOH) is a highly effective metal-binding pharmacophore, capable of chelating various metal ions found in the active sites of numerous enzymes. researchgate.netmdpi.com While HDACs, which contain a zinc ion in their active site, are a primary target class for such compounds, the therapeutic potential of this compound and its derivatives is likely much broader. unl.pt Future research should involve systematic screening against a wide range of metalloenzymes to uncover novel biological targets and expand into new therapeutic areas. journalagent.com

Potential undiscovered targets for pyridine hydroxamates include:

Matrix Metalloproteinases (MMPs): These zinc-dependent enzymes are involved in tissue remodeling and are often over-expressed in cancer and inflammatory diseases. researchgate.netnih.gov

Urease: A nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a strategy for treating peptic ulcers and other related conditions. researchgate.netmdpi.com

Tyrosinase: This copper-containing enzyme plays a key role in melanin (B1238610) biosynthesis. Its inhibitors have potential applications in treating hyperpigmentation disorders and are of interest in the cosmetics industry. mdpi.com

Carbonic Anhydrases (CAs): These zinc-containing enzymes are involved in pH regulation and have been targeted for treatments of glaucoma, epilepsy, and certain types of cancer. researchgate.net

Ribonucleotide Reductase: An iron-containing enzyme essential for DNA synthesis, making it a target for anticancer agents. unl.ptjournalagent.com

The exploration of these targets could lead to the development of dual-target or multi-target inhibitors. For example, a single compound could be designed to inhibit both HDACs and MMPs, offering a synergistic approach to cancer therapy by simultaneously targeting cell proliferation and metastasis. nih.gov

The table below summarizes potential alternative biological targets and the associated therapeutic areas.

| Potential Enzyme Target | Metal Ion in Active Site | Associated Therapeutic Area |

| Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Cancer, Arthritis, Inflammation researchgate.net |

| Urease | Nickel (Ni²⁺) | Bacterial Infections (e.g., H. pylori), Hepatic Coma journalagent.commdpi.com |

| Tyrosinase | Copper (Cu²⁺) | Hyperpigmentation Disorders, Melanoma mdpi.com |

| Carbonic Anhydrases (CAs) | Zinc (Zn²⁺) | Glaucoma, Epilepsy, Cancer researchgate.net |

| 5-Lipoxygenase (5-LOX) | Iron (Fe³⁺) | Inflammation, Asthma researchgate.net |

| Procollagen C-Proteinase (PCP) | Zinc (Zn²⁺) | Fibrotic Disorders journalagent.com |

High-throughput screening campaigns using diverse enzyme panels will be crucial for identifying these new activities and unlocking the full therapeutic potential of the this compound scaffold.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

To accelerate the discovery and optimization process, future research on this compound must integrate advanced computational and experimental methodologies. This synergistic approach allows for the rapid prediction of molecular behavior and the rigorous validation of those predictions, saving time and resources.

Computational Methodologies:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target. nih.govmdpi.com For derivatives of this compound, docking studies can estimate binding affinity and visualize key interactions (like hydrogen bonds and metal chelation) with target enzymes, guiding the design of more potent compounds. nih.govvistas.ac.inresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. frontiersin.org This can help assess the stability of the predicted binding pose and reveal conformational changes in the enzyme upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the physicochemical properties of a series of derivatives with their biological activity, enabling the prediction of potency for newly designed, unsynthesized compounds. nih.gov

In Silico ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. nih.govmdpi.com This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets, enabling the efficient exploration of new therapeutic areas. researchgate.net

Biophysical Validation Techniques: Methods like Biolayer Interferometry (BLI), Fluorescence Resonance Energy Transfer (FRET), and Differential Scanning Fluorimetry (DSF) can confirm direct binding of the compound to the target protein and provide quantitative data on binding affinity and kinetics. mdpi.comfrontiersin.orgnih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can determine the high-resolution three-dimensional structure of a derivative bound to its target enzyme. This provides definitive proof of the binding mode and offers invaluable information for further structure-based drug design. nih.gov

The following table summarizes how these integrated methods can be applied to characterize this compound and its derivatives.

| Methodology | Purpose | Expected Outcome |

| Computational | ||

| Molecular Docking | Predict binding mode and affinity. | Prioritized list of derivatives for synthesis; visualization of key interactions. researchgate.net |

| Molecular Dynamics | Assess stability of the ligand-protein complex. | Understanding of the dynamic nature of the binding interaction. frontiersin.org |

| In Silico ADME/Tox | Predict drug-like properties and potential toxicity. | Early identification of candidates with favorable pharmacokinetic profiles. nih.gov |

| Experimental | ||

| High-Throughput Screening (HTS) | Identify novel biological targets. | Discovery of new therapeutic applications for the scaffold. researchgate.net |

| Biolayer Interferometry (BLI) / FRET | Validate direct binding and measure kinetics. | Quantitative data on association/dissociation rates (kon/koff) and binding affinity (KD). frontiersin.org |

| X-ray Crystallography | Determine the 3D structure of the ligand-target complex. | Precise atomic-level map of interactions, confirming the binding mode. nih.gov |

By combining predictive computational models with robust experimental validation, research into this compound can progress efficiently from a promising chemical scaffold to highly optimized, well-characterized molecules with significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-hydroxy-5-methylpyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via coupling reactions between pyridinecarboxylic acid derivatives and hydroxylamine-containing reagents. For example, carboxamide formation often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) . Optimization of temperature (typically 0–40°C) and solvent polarity is critical to minimize side reactions (e.g., hydrolysis of intermediates). Purity can be enhanced using column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be optimized for accurate structural elucidation of this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the N-hydroxy group (~10–12 ppm for exchangeable protons) and pyridine ring protons (δ 7–9 ppm). 2D NMR (e.g., COSY, HSQC) helps assign adjacent substituents .

- FTIR : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and N–O stretch (~930–980 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OH or –CH₃ groups) .

Q. What in vitro assays are suitable for initial screening of the compound’s biological activity?

- Methodological Answer : Based on structural analogs (e.g., pyridinecarboxamides with anti-inflammatory or enzyme-inhibitory properties), researchers can employ:

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric methods (e.g., NADH-coupled assays) to test activity against kinases or hydrolases .

- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding solubility and stability?

- Methodological Answer : Discrepancies often arise from solvent effects or polymorphic forms. Strategies include:

- Solubility studies : Use shake-flask methods with HPLC quantification across pH (1–13) and solvents (aqueous buffers, DMSO). Compare results with COSMO-RS simulations .

- Stability profiling : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .

- Crystallography : Single-crystal X-ray diffraction can reveal hydrogen-bonding networks affecting stability .

Q. What strategies optimize the compound’s interaction with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Computational docking : Use AutoDock Vina or Schrödinger to model binding poses in target proteins (e.g., kinase ATP-binding pockets). Adjust substituents (e.g., methyl or hydroxy groups) to enhance affinity .

- Mutagenesis studies : Introduce point mutations in target proteins (e.g., replacing key residues in the binding site) to validate docking predictions .

- In vivo pharmacokinetics : Administer radiolabeled compound in rodent models to assess bioavailability and tissue distribution via PET imaging .

Q. How can reaction scalability be improved without compromising purity for industrial-grade synthesis?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors with immobilized catalysts (e.g., DMAP on silica) reduce reaction time and improve reproducibility .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation and adjusts parameters (e.g., temperature, reagent ratios) dynamically .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.